REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][N:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[CH2:11]=O.Cl.[CH3:14][NH:15][CH3:16]>C(O)CCC.C(OCC)C>[Cl:1][C:2]1[CH:10]=[CH:9][N:8]=[C:7]2[NH:6][CH:5]=[C:4]([CH2:14][N:15]([CH3:11])[CH3:16])[C:3]=12 |f:2.3|
|
Name
|
|
Quantity
|
7.32 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=CNC2=NC=C1
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resultant solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to air-dry
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in water (100 mL)
|
Type
|
ADDITION
|
Details
|
the pH of the solution adjusted to 11 by the portion-wise addition of solid potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)NC=C2CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.12 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |